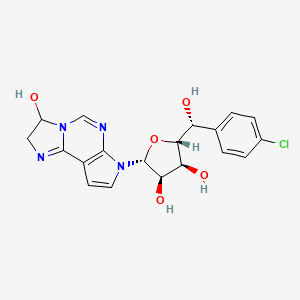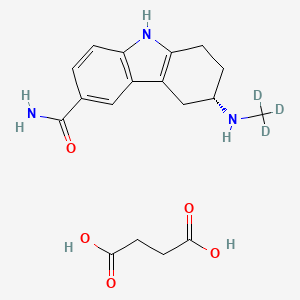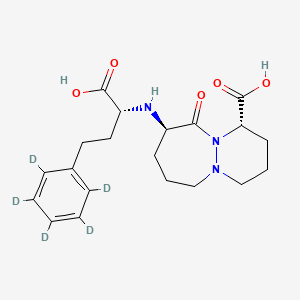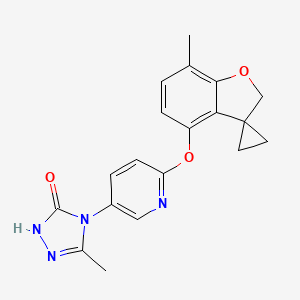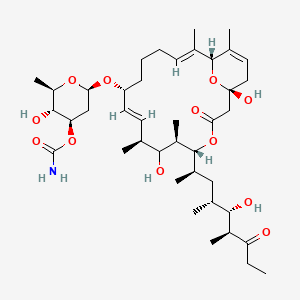
17-Hydroxyventuricidin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxyventuricidin A is a potent antifungal compound belonging to the family of macrolide antibiotics. It is known for its specific inhibition of mitochondrial ATP synthase, making it a valuable tool in scientific research . This compound was originally isolated from the bacterium Streptomyces and has shown significant antibiotic activity against various bacterial and fungal species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyventuricidin A involves complex organic reactions, typically starting from simpler macrolide structures. The key steps include glycosylation, hydroxylation, and macrolactonization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, especially at the glycosyl moiety, where different sugar units can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Glycosylation reactions often use glycosyl donors and Lewis acids as catalysts.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as glycosylated analogs with different sugar units.
Applications De Recherche Scientifique
17-Hydroxyventuricidin A has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of macrolide antibiotics and to develop new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 17-Hydroxyventuricidin A involves the inhibition of mitochondrial ATP synthase by binding to the F0 subunit of the enzyme complex. This binding effectively blocks proton translocation through the enzyme, disrupting ATP synthesis and leading to cell death . The compound’s ability to uncouple ATP synthesis from electron transport is also utilized to potentiate the effects of other antibiotics, such as gentamicin .
Comparaison Avec Des Composés Similaires
Venturicidin B: Another macrolide antibiotic with similar antifungal properties.
Venturicidin C: A newly discovered 20-membered macrolide with potent antifungal activity.
Irumamycin: A related macrolide with similar structural features and biological activities.
Uniqueness: 17-Hydroxyventuricidin A stands out due to its specific inhibition of mitochondrial ATP synthase and its ability to potentiate the effects of other antibiotics. Its unique structure, featuring a hydroxyl group at the 17th position, differentiates it from other venturicidins and contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C41H67NO12 |
|---|---|
Poids moléculaire |
766.0 g/mol |
Nom IUPAC |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15E,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |
Clé InChI |
BAMOPHNQZMRRFR-FAKYRMHZSA-N |
SMILES isomérique |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O |
SMILES canonique |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
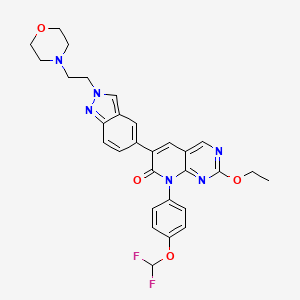
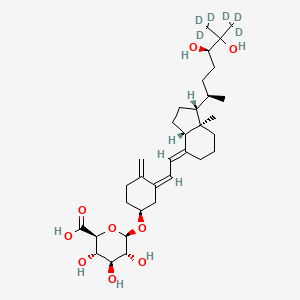
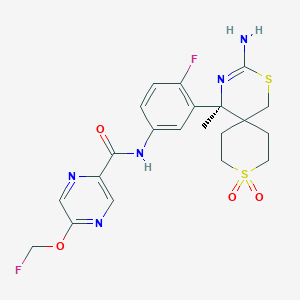
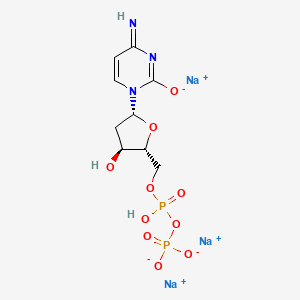

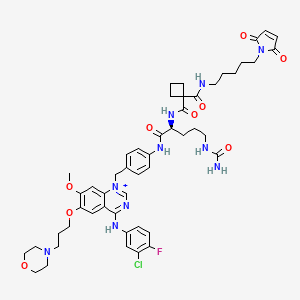
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
